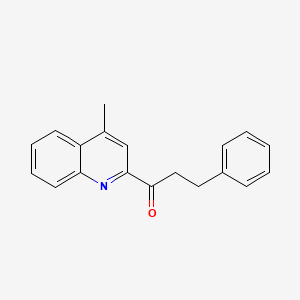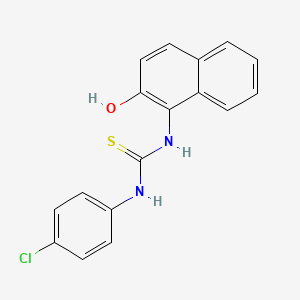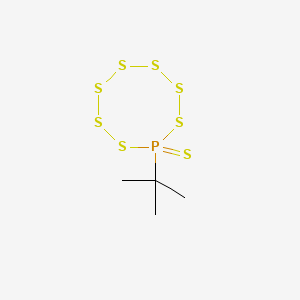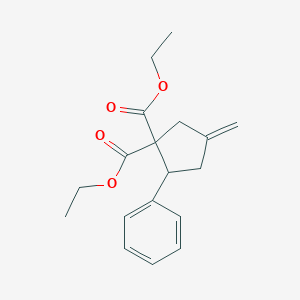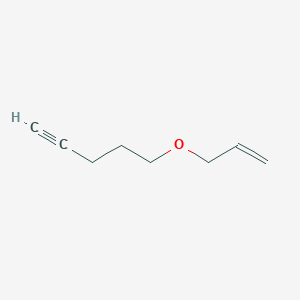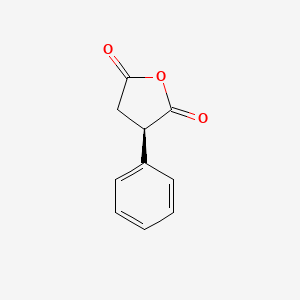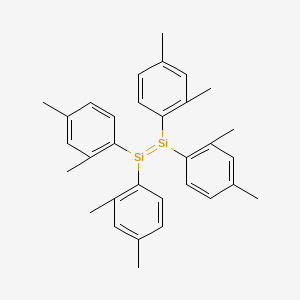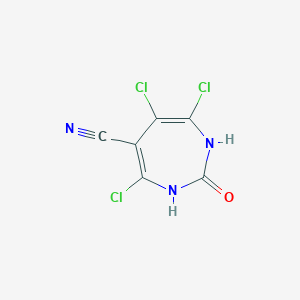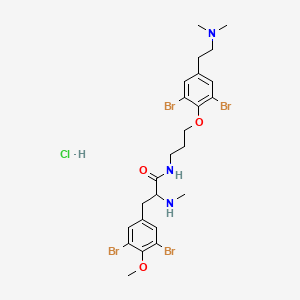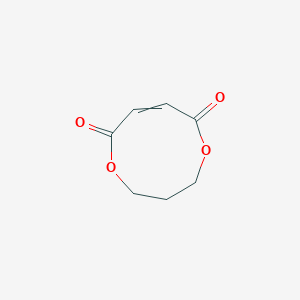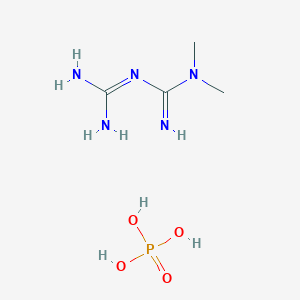
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique properties and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate typically involves the reaction of N,N-dimethylimidodicarbonimidic diamide with phosphoric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Applications De Recherche Scientifique
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate involves its interaction with specific molecular targets and pathways. For example, in its role as an antidiabetic agent, the compound increases the sensitivity of peripheral tissues to insulin, enhances glucose uptake and utilization, and inhibits hepatic gluconeogenesis . These effects are mediated through the activation of AMP-activated protein kinase (AMPK) and other signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: A well-known antidiabetic agent with a similar mechanism of action.
Phenformin: Another biguanide compound with antidiabetic properties but with higher toxicity.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Uniqueness
Imidodicarbonimidic diamide, N,N-dimethyl-, phosphate stands out due to its unique combination of high efficacy and relatively low toxicity compared to other similar compounds. Its versatility in various chemical reactions and applications in multiple fields further highlight its significance .
Propriétés
Numéro CAS |
121369-58-2 |
|---|---|
Formule moléculaire |
C4H14N5O4P |
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
3-(diaminomethylidene)-1,1-dimethylguanidine;phosphoric acid |
InChI |
InChI=1S/C4H11N5.H3O4P/c1-9(2)4(7)8-3(5)6;1-5(2,3)4/h1-2H3,(H5,5,6,7,8);(H3,1,2,3,4) |
Clé InChI |
UIEHJPDGUVLFSA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)N=C(N)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


